![molecular formula C19H18N4O3S2 B2530417 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 953170-89-3](/img/structure/B2530417.png)
5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a molecular formula of C19H18N4O3S2 and a molecular weight of 414.5.
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Research has delved into the synthesis of heterocyclic compounds containing a sulfonamido moiety, like 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide, focusing on their potential antibacterial applications. One study synthesized novel heterocyclic compounds, aiming to use them as antibacterial agents. This involved reacting a precursor with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. Some of the synthesized compounds showed promising antibacterial activity against specific bacteria strains (Azab, Youssef, & El-Bordany, 2013).
Another study crafted a series of arylazopyrazole pyrimidone clubbed heterocyclic compounds, aiming to assess their antimicrobial activities. These synthesized compounds underwent tests against various bacteria and fungi, showing significant results (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Potential
Several research efforts have explored the potential anticancer properties of sulfonamide derivatives, including compounds similar to the one . For instance, a study developed a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives. These compounds, after a series of synthetic steps, were evaluated in vitro for their activity against various human tumor cell lines. Some compounds exhibited higher activity than doxorubicin, a standard drug, against liver, colon, and lung cancer cell lines (Hafez, Alsalamah, & El-Gazzar, 2017).
Another study synthesized a new series of sulfonamide derivatives and assessed their in-vitro anticancer activity against a human tumor liver cell line (HEPG-2). The study concluded that many compounds showed higher activity than the standard drug doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Antitubercular and Antimicrobial Effects
Additionally, compounds similar to 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide have been studied for their potential antitubercular and broader antimicrobial effects. A study synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. The molecular docking studies suggested a promising mode of inhibition against the targeted bacteria and tuberculosis-causing organisms (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Eigenschaften
IUPAC Name |
5-ethyl-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-3-15-8-11-19(27-15)28(24,25)22-14-6-4-13(5-7-14)16-12-23-17(20-16)9-10-18(21-23)26-2/h4-12,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZBAXDQCKGRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)
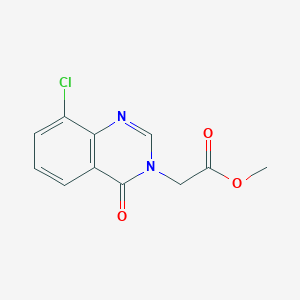
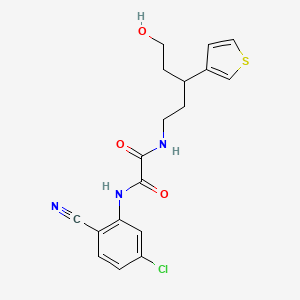
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)
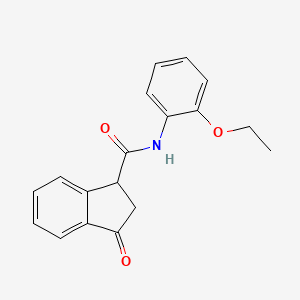
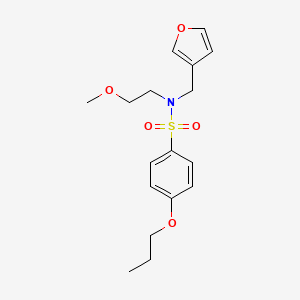
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)
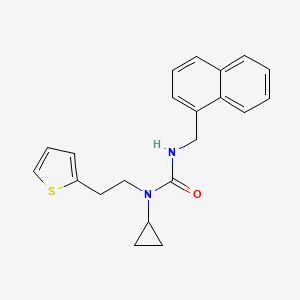
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
